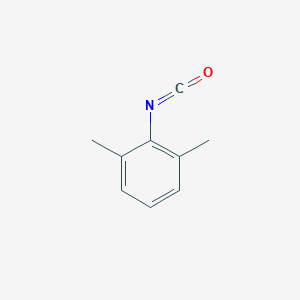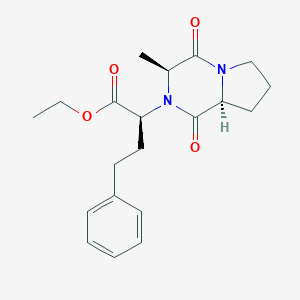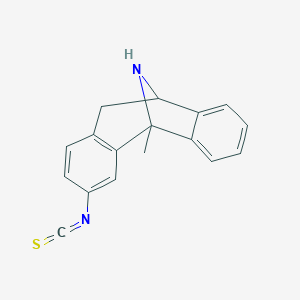
3-Ncs-dizocilpine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ncs-dizocilpine, also known as MK-801, is a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is widely used in scientific research to study the role of NMDA receptors in various physiological and pathological conditions.
Mécanisme D'action
3-Ncs-dizocilpine acts as a non-competitive antagonist of NMDA receptors. It binds to the receptor's ion channel and blocks the influx of calcium ions, which is necessary for the activation of the receptor. This results in the inhibition of excitatory neurotransmission, which is important for various physiological processes such as learning and memory.
Effets Biochimiques Et Physiologiques
The blockade of NMDA receptors by 3-Ncs-dizocilpine has several biochemical and physiological effects. It reduces the release of various neurotransmitters such as glutamate, dopamine, and acetylcholine. It also reduces the activity of various enzymes such as nitric oxide synthase and cyclooxygenase. Physiologically, it causes sedation, ataxia, and analgesia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-Ncs-dizocilpine in lab experiments is its potency and selectivity for NMDA receptors. It can produce a robust and reproducible inhibition of NMDA receptor activity. However, it has some limitations as well. It has a short half-life and requires continuous infusion to maintain its effect. It can also cause neurotoxicity at high doses.
Orientations Futures
There are several future directions for the use of 3-Ncs-dizocilpine in scientific research. One area of interest is the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of novel NMDA receptor antagonists with improved pharmacokinetic and pharmacodynamic properties. Additionally, the use of 3-Ncs-dizocilpine in combination with other drugs or therapies may provide new insights into the treatment of various neurological disorders.
Méthodes De Synthèse
The synthesis of 3-Ncs-dizocilpine involves the reaction of 1-(1-naphthyl) ethylamine with 2-chloro-5-nitrobenzoic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced with lithium aluminum hydride to obtain 3-Ncs-dizocilpine. The purity of the compound can be further improved by recrystallization.
Applications De Recherche Scientifique
3-Ncs-dizocilpine is widely used in scientific research to study the role of NMDA receptors in various physiological and pathological conditions. It has been used in studies related to Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and epilepsy. It is also used in studies related to learning and memory, synaptic plasticity, and neuroprotection.
Propriétés
Numéro CAS |
149818-12-2 |
|---|---|
Nom du produit |
3-Ncs-dizocilpine |
Formule moléculaire |
C17H14N2S |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
4-isothiocyanato-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene |
InChI |
InChI=1S/C17H14N2S/c1-17-14-5-3-2-4-13(14)16(19-17)8-11-6-7-12(18-10-20)9-15(11)17/h2-7,9,16,19H,8H2,1H3 |
Clé InChI |
IROZIFSXGAXYRY-UHFFFAOYSA-N |
SMILES |
CC12C3=CC=CC=C3C(N1)CC4=C2C=C(C=C4)N=C=S |
SMILES canonique |
CC12C3=CC=CC=C3C(N1)CC4=C2C=C(C=C4)N=C=S |
Synonymes |
3-isothiocyanato-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine 3-isothiocyanato-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine, (R)-isomer 3-NCS-dizocilpine MK-801 3-isothiocyanate MK801-NCS-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid](/img/structure/B127823.png)

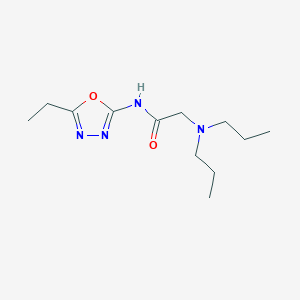
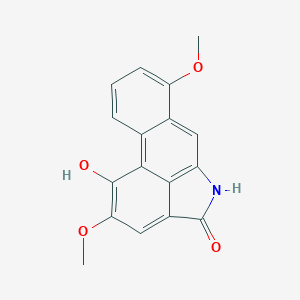
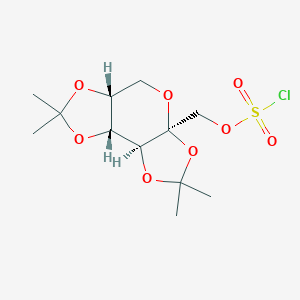
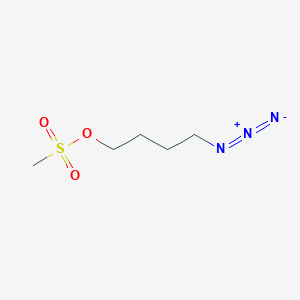
![Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane](/img/structure/B127835.png)
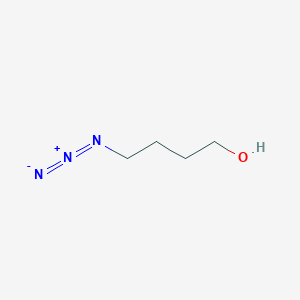
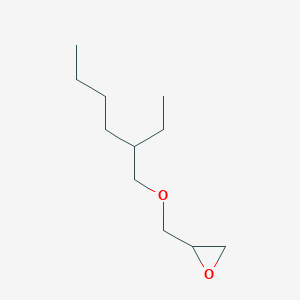
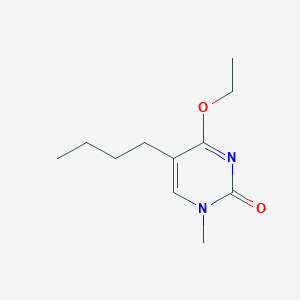
![2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]ethanoic acid hydrochloride](/img/structure/B127847.png)

